An impurity of Ambroxol
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol
CAS No.: 1797894-71-3
Cat. No.: VC0195392
Molecular Formula: C14H16Br2N2O
Molecular Weight: 388.1
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797894-71-3 |
---|---|
Molecular Formula | C14H16Br2N2O |
Molecular Weight | 388.1 |
IUPAC Name | 4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
SMILES | C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Basic Information
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is identified by CAS Registry Number 1797894-71-3 . The compound has a molecular formula of C14H16Br2N2O and a molecular weight of 388.1 g/mol . Structurally, it features a quinazoline core with two bromine atoms at positions 6 and 8, connected to a cyclohexanol moiety .
Chemical Descriptors
The compound can be described through various chemical notation systems as detailed in Table 1:
Table 1: Chemical Descriptors of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol
Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
Physical Properties
Physical State and Appearance
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol exists as a solid with a white to off-white coloration . This physical appearance is important for identification and quality control during pharmaceutical analysis.
Thermodynamic and Physical Parameters
The compound exhibits several thermodynamic and physical characteristics as outlined in Table 2:
Table 2: Physical and Thermodynamic Properties
Property | Value | Source |
---|---|---|
Melting Point | 140-147°C | Experimental |
Boiling Point | 506.2±60.0 °C | Predicted |
Density | 1.84±0.1 g/cm³ | Predicted |
pKa | 15.15±0.40 | Predicted |
Form | Solid | Observed |
Color | White to Off-White | Observed |
For optimal stability and preservation, the compound should be stored under specific conditions:
Applications and Uses
Pharmaceutical Reference Standard
The primary application of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is as a reference standard for the identification and quantification of impurities in Ambroxol preparations . This function is crucial for pharmaceutical quality control and regulatory compliance.
Analytical Method Development
The compound serves as a vital component in the development and validation of analytical methods for Ambroxol and its formulations . These methods typically include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other separation techniques.
Related Compounds
Structural Analogs
Several compounds share structural similarities with 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol, forming part of the impurity profile of Ambroxol:
Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride
This related compound (CAS: 15942-08-2) has a molecular formula of C14H19Br2ClN2O and a molecular weight of 426.57 g/mol . It is also known as Ambroxol Cyclic Impurity Hydrochloride and represents the hydrochloride salt form of a closely related structure .
(1R,4R)-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol
Synthesis and Formation
Synthetic Routes
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is limited in the available literature, the compound would be expected to exhibit characteristic spectral features:
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UV-Visible Spectroscopy: Absorption bands corresponding to the aromatic quinazoline system and the bromine substituents
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Infrared Spectroscopy: Characteristic bands for O-H stretching (cyclohexanol), C-N bonds, and C-Br bonds
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NMR Spectroscopy: Distinct signals for the aromatic protons, cyclohexanol protons, and methylene bridges
Chromatographic Behavior
The compound's retention behavior in chromatographic systems would be influenced by its moderate polarity from the cyclohexanol group and the lipophilicity contributed by the dibrominated aromatic system. These properties are relevant for its detection and quantification in impurity profiling studies.
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